molecular formula C14H10Cl2O B1357027 3,5-Dichloro-2'-methylbenzophenone CAS No. 54941-71-8

3,5-Dichloro-2'-methylbenzophenone

Cat. No. B1357027
CAS RN: 54941-71-8
M. Wt: 265.1 g/mol
InChI Key: CRKWQJWCMRWVFC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2’-methylbenzophenone (CAS Number: 54941-71-8) is a chemical compound with the molecular formula C14H10Cl2O . It falls under the category of aromatic ketones . The compound consists of a benzene ring substituted with chlorine atoms and a methyl group. Its IUPAC name is (3,5-dichlorophenyl)(2-methylphenyl)methanone .


Synthesis Analysis

The synthesis of 3,5-Dichloro-2’-methylbenzophenone involves the chlorination of 2’-methylacetophenone using chlorine gas or a chlorinating agent. The reaction occurs at the ortho and para positions of the aromatic ring, resulting in the introduction of chlorine atoms. The final product is then isolated and purified .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2’-methylbenzophenone consists of a central benzophenone core with two chlorine atoms (at positions 3 and 5) and a methyl group (at the 2’ position). The arrangement of atoms and bonds is crucial for understanding its properties and reactivity .

Scientific Research Applications

Photochemistry

  • The compound's photochemical properties have been explored, particularly in the context of photochemistry of similar compounds. For instance, 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, when irradiated, yield 3-alkoxy-6-methylindan-1-ones, showing the potential for photochemical synthesis and transformations in compounds like 3,5-Dichloro-2'-methylbenzophenone (Plíštil et al., 2006).

Thermodynamics and Computational Chemistry

  • Studies have been conducted on the standard molar enthalpies of formation for methylbenzophenones, providing insights into the thermodynamics of similar compounds like 3,5-Dichloro-2'-methylbenzophenone. This research is essential for understanding the stability and reactivity of these compounds (Silva et al., 2006).

Analytical Chemistry

  • An analytical method using HPLC-MS/MS was developed to measure concentrations of various environmental phenols, including compounds related to 3,5-Dichloro-2'-methylbenzophenone in human milk, highlighting the importance of analytical techniques in detecting and quantifying such compounds (Ye et al., 2008).

Organic Synthesis

  • The compound's utility in organic synthesis has been explored. For example, 4,5-Disubstituted 1,2-Dicyanobenzenes and related compounds have been synthesized starting from similar substances, demonstrating its potential use in complex organic synthesis processes (Wöhrle et al., 1993).

Chemical Kinetics

  • The kinetics of nucleophilic substitution reactions involving methyl 2,4-Dichloro-3,5-Dinitrobenzoate with various amines have been studied, providing insights into the reaction mechanisms of similar compounds like 3,5-Dichloro-2'-methylbenzophenone (Fathalla & Hamed, 2006).

Environmental Chemistry

  • The compound's environmental impact has been assessed through studies on related compounds, such as UV filters like benzophenone-3 and benzophenone-4, to understand their stability and toxicity in water. This research is relevant for environmental monitoring and pollution control strategies (Zhuang et al., 2013).

properties

IUPAC Name

(3,5-dichlorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWQJWCMRWVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480384
Record name 3,5-DICHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2'-methylbenzophenone

CAS RN

54941-71-8
Record name 3,5-DICHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Aeberli, P Eden, JH Gogerty… - Journal of medicinal …, 1975 - ACS Publications
A series of 5-aryl-2, 3-dihydro-5/f-imidazo [2, la] isoindol-5-ols (IV), prepared by the L1AIH4 reduction of the corre-sponding 9b-aryl-l, 2, 3, 9b-tetrahydro-5H-imidazo [2, lo] isoindol-5-…
Number of citations: 69 pubs.acs.org

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